molecular formula C12H24O11 B1678288 Isomaltosa CAS No. 64519-82-0

Isomaltosa

Número de catálogo: B1678288
Número CAS: 64519-82-0
Peso molecular: 344.31 g/mol
Clave InChI: SERLAGPUMNYUCK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Direcciones Futuras

Isomalt is a promising alternative to sucrose, with versatile properties for many food and pharmaceutical applications . It is becoming the preferred choice in the production of calorie-reduced and non-cariogenic sweets and confectionery, which are suitable for diabetics .

Análisis Bioquímico

Biochemical Properties

Isomalt plays a significant role in biochemical reactions due to its unique structure and properties. It is not readily metabolized by oral bacteria, which prevents the formation of acids that cause tooth decay . Isomalt interacts with enzymes such as glucosyltransferases from Streptococcus mutans, inhibiting the formation of glucans that contribute to dental plaque . Additionally, isomalt is partially absorbed in the small intestine and fermented by colonic bacteria, producing short-chain fatty acids that are beneficial for gut health .

Cellular Effects

Isomalt influences various cellular processes, particularly in the gastrointestinal tract. It has been shown to have minimal impact on blood glucose and insulin levels, making it suitable for diabetic patients . Isomalt affects cell signaling pathways related to glucose metabolism and insulin sensitivity. It also modulates gene expression involved in carbohydrate metabolism, enhancing the body’s ability to manage blood sugar levels .

Molecular Mechanism

At the molecular level, isomalt exerts its effects through several mechanisms. It binds to glucosyltransferases, inhibiting their activity and preventing the synthesis of glucans . Isomalt also influences enzyme activity in the small intestine, leading to partial digestion and absorption. The undigested portion is fermented by colonic bacteria, resulting in the production of beneficial metabolites . These interactions contribute to isomalt’s low glycemic index and its suitability for diabetic diets.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isomalt have been observed to change over time. Isomalt is stable under various conditions, but its degradation can occur in the presence of certain enzymes and bacteria . Long-term studies have shown that isomalt maintains its beneficial effects on gut health and blood sugar management over extended periods . Its stability and efficacy can be influenced by factors such as pH, temperature, and microbial activity.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of isomalt vary with different dosages. At low to moderate doses, isomalt has been shown to improve gut health and metabolic parameters without adverse effects . High doses of isomalt can lead to gastrointestinal discomfort, such as bloating and diarrhea, due to its fermentation by colonic bacteria . These findings highlight the importance of determining appropriate dosages for different applications.

Metabolic Pathways

Isomalt is involved in several metabolic pathways, primarily in the gastrointestinal tract. It is partially digested by enzymes in the small intestine, and the undigested portion is fermented by colonic bacteria . This fermentation process produces short-chain fatty acids, which are absorbed and utilized by the body for energy . Isomalt’s metabolism involves interactions with enzymes such as sucrase-isomaltase and various bacterial enzymes in the colon.

Transport and Distribution

Within cells and tissues, isomalt is transported and distributed through specific mechanisms. It is absorbed in the small intestine via passive diffusion and active transport mechanisms . Once absorbed, isomalt is distributed to various tissues, where it exerts its effects on metabolic processes. Transporters and binding proteins play a role in its cellular uptake and distribution, influencing its localization and accumulation .

Subcellular Localization

Isomalt’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in carbohydrate metabolism . Post-translational modifications and targeting signals may direct isomalt to specific cellular compartments, affecting its activity and function . These interactions contribute to its overall metabolic effects and health benefits.

Propiedades

IUPAC Name

6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERLAGPUMNYUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860798
Record name 1-O-Hexopyranosylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, white, slightly hygroscopic, crystalline mass., Solid
Record name ISOMALT
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name 1-O-alpha-D-Glucopyranosyl-D-mannitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029911
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in water, very slightly soluble in ethanol.
Record name ISOMALT
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Mechanism of Action

/Investigators/ compared the effect of a variety of sugar alcohols on calcium absorption from the rat small and large intestine in vitro. An Using chamber technique was used to determine the net transport of Ca across the epithelium isolated from the jejunum, ileum, cecum, and colon of rats. The concentration of Ca in the serosal and mucosal Tris buffer solution was 1.25 mM and 10 mM, respectively. The Ca concentration in the serosal medium was determined after incubation for 30 min and the net Ca absorption was evaluated. The addition of 0.1-200 mM erythritol, xylitol, sorbitol, maltitol, palatinit, or lactitol to the mucosal medium affected net Ca absorption in the intestinal preparations. Differences in Ca transport were observed between portions of the intestine, but not between sugar alcohols tested. /The authors/ concluded that sugar alcohols directly affect the epithelial tissue and promote Ca absorption from the small and large intestine in vitro., Isomalt is a non-cariogenic sweetener, which is widely used in sugar-free candy and chewing gum. Little is known about the effects of Isomalt on de- and remineralization. Binding between calcium and Isomalt has been reported, which could affect the mineral balance. The objective of this study was to examine the effects of Isomalt on de- and remineralization of bovine enamel lesions, both in vitro and in situ. In in vitro study, subsurface enamel lesions were subjected to 3-weeks pH-cycling. Treatments were 5-min rinses with 10% Isomalt solutions daily and 10% Isomalt additions to re- or demineralizing solutions. Standard pH-cycling conditions were used with a 0.2 ppm fluoride background during the remineralization phase. In in situ study, subsurface lesions were exposed 2 months in vivo and brushed three times daily with 10% Isomalt containing toothpaste. Treatment effects were assessed by chemical analysis of the solutions (in vitro) and transversal microradiography (in vitro and in situ). In in vitro study, while 5-min rinses with 10% Isomalt gave slightly increased remineralization, continuous presence of 10% Isomalt (in re- or demineralizing solutions) inhibited both de- and/or remineralization. This lead to significantly smaller overall mineral loss when Isomalt was added during demineralization. In in situ study, remineralization enhancement during short Isomalt treatments was confirmed. Isomalt had a positive effect on the de/remineralization balance when given under conditions relevant to practical use., ... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.
Details European Food Safety Authority (EFSA); EFSA Panel on Dietetic Products, Nutrition and Allergies (NDA): Scientific Opinion on the substantiation of health claims related to the sugar replacers xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose and maintenance of tooth mineralisation by decreasing tooth demineralisation and reduction of post-prandial glycaemic responses (April 2011). Available from, as of July 28, 2011: https://www.efsa.europa.eu/en/publications.htm
Record name Isomalt
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

850347-32-9, 64519-82-0, 20942-99-8
Record name 1-O-Hexopyranosylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-arabino-Hexitol, 6-O-α-D-glucopyranosyl-, (2.xi.)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.870
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isomalt
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-O-alpha-D-Glucopyranosyl-D-mannitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029911
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

122 - 125 °C
Record name 1-O-alpha-D-Glucopyranosyl-D-mannitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029911
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Customer
Q & A

Q1: What is the chemical composition of isomalt?

A1: Isomalt is a sugar alcohol derived from sucrose. It primarily consists of two disaccharide diastereomers: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol dihydrate (1,1-GPM). The ratio of these isomers can vary depending on the isomalt grade. []

Q2: How does the isomer ratio in isomalt affect its properties?

A2: The ratio of 1,6-GPS to 1,1-GPM influences isomalt's physical properties. For instance, a higher proportion of GPS leads to enhanced water solubility. [] This ratio also impacts its behavior during manufacturing processes like melt extrusion. []

Q3: What are the applications of isomalt in the pharmaceutical industry?

A3: Isomalt is explored as a carrier in melt-extruded pharmaceutical formulations, particularly for poorly soluble drugs. It exhibits good water solubility and can exist in amorphous or partially crystalline forms post-extrusion. []

Q4: How does the processing temperature affect the properties of isomalt during melt extrusion?

A4: Higher processing temperatures during melt extrusion can lead to a decrease in the glass transition temperature (Tg) of isomalt extrudates. This, in turn, can influence the stability of the incorporated drug. []

Q5: What additives can improve the performance of isomalt in melt extrusion?

A5: Trehalose dihydrate and lactitol monohydrate have been identified as potential additives that can enhance the performance of isomalt in melt extrusion. These additives can increase the Tg of the extrudates, thereby improving the stability of the amorphous phase. []

Q6: Can isomalt be used in the production of tablets through direct compression?

A6: Yes, specific directly compressible (DC) forms of isomalt are suitable for tablet production through direct compression. These DC forms exhibit good compactibility and low sensitivity to lubricants. []

Q7: Has isomalt been explored as a potential material for dosimetry applications?

A8: Research suggests that food-grade isomalt could be used as an electron paramagnetic resonance (EPR) material for dosimetry, particularly in monitoring absorbed doses of gamma radiation. []

Q8: How is isomalt digested in the human body?

A9: Isomalt is poorly digested in the small intestine. A significant portion reaches the colon, where it undergoes fermentation by the gut microbiota. [, , ]

Q9: How does isomalt consumption affect the gut microbiota?

A10: Studies have shown that consuming isomalt can lead to a shift in the gut microbial composition, particularly an increase in beneficial bacteria like Bifidobacteria. [, ]

Q10: What are the potential health benefits of isomalt consumption?

A11: Due to its low digestibility and prebiotic properties, isomalt is associated with potential health benefits like improved bowel function and a positive impact on the colonic environment. [, ]

Q11: Does isomalt consumption affect blood sugar levels?

A12: Isomalt has a very low glycemic index, meaning it has a minimal impact on blood sugar levels compared to sucrose. [, ] This property makes it a suitable sugar substitute for individuals with diabetes.

Q12: Can isomalt be used in low-calorie food products?

A13: Yes, isomalt is frequently used in low-calorie food products. Its low caloric value and ability to provide sweetness and bulk make it a valuable ingredient in sugar-free confectionery, desserts, and beverages. [, , , , , , , ]

Q13: Are there any potential gastrointestinal side effects associated with isomalt consumption?

A14: While generally well-tolerated, consuming large amounts of isomalt can lead to gastrointestinal symptoms like stomach ache, abdominal rumbling, and loose stools in some individuals. This effect is attributed to its poor absorption in the small intestine and subsequent fermentation in the colon. [, , ]

Q14: How does the gastrointestinal tolerance of isomalt compare to other polyols?

A15: Studies suggest that isomalt might be better tolerated than some other polyols, such as lactitol. While both can cause gastrointestinal symptoms, the severity and incidence appear to be lower with isomalt. [, ]

Q15: Does isomalt contribute to tooth decay?

A17: No, isomalt is non-cariogenic, meaning it doesn't contribute to tooth decay. This is because oral bacteria cannot easily metabolize isomalt, unlike sucrose. [, , ]

Q16: How does isomalt affect the sensory properties of food products?

A19: Isomalt can influence the sensory characteristics of food products. For instance, in jelly candies, increasing the proportion of isomalt can lead to increased firmness but decreased tensile strength. [] The sensory impact often depends on the specific food matrix and the proportion of isomalt used.

Q17: How does isomalt compare to stevia as a sugar substitute in beverages?

A20: Both isomalt and stevia are used as sugar substitutes in beverages. Stevia, being a high-intensity sweetener, is used in smaller quantities compared to isomalt. Formulating with a combination of sweeteners like stevia, erythritol, and isomalt can help achieve the desired sweetness profile and sensory characteristics. []

Q18: What analytical techniques are used to characterize isomalt?

A21: Common analytical techniques used for isomalt characterization include Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM). These methods provide information about its chemical structure, thermal behavior, and morphology. []

Q19: What methods are used to quantify isomalt in food products?

A22: High-performance liquid chromatography (HPLC) is often employed for quantifying isomalt in food products. [] Method validation is crucial to ensure the accuracy, precision, and specificity of the analytical method. []

Q20: What are the challenges in analyzing isomalt in the presence of other sugar alcohols?

A23: The structural similarity between isomalt and other sugar alcohols, particularly maltitol, can pose challenges in analysis. Specific analytical techniques and appropriate separation methods are needed for accurate quantification when both are present in a product. []

Q21: Are there any environmental concerns associated with isomalt production or disposal?

A24: While isomalt itself is not considered a significant environmental hazard, its production and disposal should align with sustainable practices. This includes minimizing waste generation, exploring recycling options, and implementing efficient waste management strategies. []

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